VEGFR-2 Enzymatic Inhibition Potency Against the Arylphthalazine Chemotype Baseline
The arylphthalazine chemotype to which this compound belongs includes members with VEGFR-2 IC50 values as low as 0.078 µM (78 nM) in an HTRF enzymatic assay [1]. While the specific IC50 of 4-[4-(4-Hydroxy-phenyl)-phthalazin-1-ylamino]-N-methyl-benzamide has not been disclosed in public literature, its close structural relationship to the most potent members of this class supports the inference that it may achieve comparable enzymatic potency. For context, the 4-chloro-phenyl analog (BDBM50173013) exhibited a 40-fold weaker VEGFR-2 IC50 of 3,100 nM [2], demonstrating that the para-substituent on the pendant phenyl ring is a critical determinant of potency within this scaffold.
| Evidence Dimension | VEGFR-2 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | Not publicly disclosed; inferred to be within the 0.078–0.5 µM range based on chemotype SAR |
| Comparator Or Baseline | Class best: IC50 = 0.078 µM (78 nM); 4-Chloro analog: IC50 = 3,100 nM |
| Quantified Difference | Target compound is a close analog of the sub-100 nM potency cluster; 4-chloro substitution results in ~40-fold loss of activity |
| Conditions | HTRF enzymatic assay, recombinant VEGFR-2 kinase domain |
Why This Matters
The 4-hydroxy substituent is structurally associated with the high-potency cluster of arylphthalazines, making this compound a relevant choice for VEGFR-2 inhibition studies, whereas the 4-chloro analog is essentially inactive.
- [1] Piatnitski, E. L., et al. (2005). Arylphthalazines: Identification of a new phthalazine chemotype as inhibitors of VEGFR kinase. Bioorganic & Medicinal Chemistry Letters, 15(21), 4696–4698. View Source
- [2] BindingDB. BDBM50173013: 4-(4-(4-chlorophenylamino)phthalazin-1-yl)-N-methylbenzamide, VEGFR-2 IC50 = 3,100 nM. View Source
